BIC1

概要

説明

これは、ヒストンH4K12のアセチル化レベルに影響を与えることなく、BRD2-BD1とアセチル化ヒストンH4K12の相互作用を阻害するBRD2相互作用化合物です 。この化合物は、エピジェネティクスと遺伝子発現調節の分野において重要です。

準備方法

合成経路と反応条件

BIC1の合成は、塩基性条件下での1H-ベンゾイミダゾール-2-チオールと2-ブロモエチルメチルエーテルの反応によって行われます。 この反応は、求核置換反応を介して進行し、ベンゾイミダゾールのチオール基がブロモエチル基を攻撃し、this compoundが生成されます 。

工業生産方法

This compoundの具体的な工業生産方法はあまり文書化されていませんが、一般的なアプローチは、同じ求核置換反応を使用した大規模合成です。反応条件は、最終生成物の高収率と純度を確保するために最適化されています。これには通常、温度、反応時間、試薬の濃度を制御することが含まれます。

化学反応の分析

Photochemical [2+2] Cycloaddition

-

Reaction : Propellane (4 ) reacts with diacetyl (5 ) under 365 nm UV irradiation in flow to form diketone 6 .

-

Scale : Achieved 1 kg of 6 within 6 hours using mercury lamp-free conditions .

-

Key Advantages :

-

Eliminates the need for quartz vessels.

-

High throughput with minimal purification steps.

-

Functionalization of BCP Derivatives

BCP derivatives are tailored for medicinal chemistry applications through diverse transformations.

Kumada Coupling

-

Reaction : BCP iodides (e.g., 20 ) undergo Ni-catalyzed cross-coupling with Grignard reagents.

-

Conditions :

-

Catalyst: NiCl₂·glyme/TMEDA.

-

Temperature: Room temperature.

-

-

Applications : Synthesis of BCP analogues of flurbiprofen and brequinar .

Radical Alkylation

-

Light-Enabled Synthesis : Alkyl iodides react with propellane under blue LED (450 nm) to form BCP iodides.

-

Scale : Kilogram-scale production demonstrated (855 g isolated) .

Late-Stage Modifications

BCP derivatives are functionalized into bioactive building blocks:

Mechanistic Insights

科学的研究の応用

Plant Growth Regulation

BIC1 has been shown to enhance hypocotyl elongation and overall plant growth by activating BR-responsive genes. This is particularly evident in studies involving Arabidopsis thaliana, where this compound's interaction with BZR1 and PIF4 was found to be crucial for the expression of downstream target genes that regulate growth .

Light Signaling Integration

This compound serves as a key player in integrating light signals with hormonal responses. It represses the accumulation of RUP2 (a repressor of BR signaling) under blue light conditions, thereby facilitating the activation of BR signaling pathways when plants are exposed to light . This mechanism highlights this compound's role in optimizing plant responses to varying light conditions.

Biotechnological Applications

The understanding of this compound's function opens avenues for biotechnological applications, such as:

- Crop Improvement : By manipulating this compound expression, it may be possible to enhance crop resilience and productivity under different environmental conditions.

- Synthetic Biology : this compound can be utilized in synthetic biology approaches to design plants with tailored responses to light and hormones, potentially improving agricultural yields.

Case Studies

作用機序

BIC1は、BRD2-BD1とアセチル化ヒストンH4K12の相互作用を阻害することで効果を発揮します。 この阻害は、クロマチン調節タンパク質のプロモーター領域への動員を阻害し、それによって遺伝子発現と抑制を調節します 。 This compoundの分子標的は、BETファミリーメンバーBRD2のブロモドメイン1(BD1)です 。

類似の化合物との比較

類似の化合物

JQ1: 作用機序が類似した別のBRD2阻害剤。

I-BET762: 高い特異性を持つBETブロモドメイン阻害剤。

PFI-1: BETブロモドメインの選択的阻害剤。

This compoundの独自性

This compoundは、ヒストンH4のアセチル化レベルに影響を与えることなく、BRD2-BD1とアセチル化ヒストンH4K12の相互作用を阻害できるという点でユニークです 。この特異性により、エピジェネティックな調節を研究し、標的療法を開発するための貴重なツールとなっています。

類似化合物との比較

Similar Compounds

JQ1: Another BRD2 inhibitor with a similar mechanism of action.

I-BET762: A BET bromodomain inhibitor with high specificity.

PFI-1: A selective inhibitor of BET bromodomains.

Uniqueness of BIC1

This compound is unique in its ability to inhibit the interaction between BRD2-BD1 and acetylated histone H4K12 without affecting the acetylation level of histone H4 . This specificity makes it a valuable tool in studying epigenetic regulation and developing targeted therapies.

生物活性

BIC1, or Blue-light Inhibitor of Cryptochromes 1, is a protein that plays a significant role in plant growth and development through its interactions with various signaling pathways. This article delves into the biological activity of this compound, highlighting its mechanisms of action, interactions with other proteins, and implications for plant biology.

Overview of this compound Function

This compound is primarily known for its role as a transcriptional coactivator in the brassinosteroid (BR) signaling pathway. It has been shown to positively regulate BR signaling by interacting with the transcription factor BZR1, which is crucial for the activation of BR-responsive genes in plants such as Arabidopsis thaliana and Triticum aestivum (bread wheat) .

Key Mechanisms:

- Transcriptional Coactivation : this compound enhances the activity of BZR1 by forming a complex that promotes the expression of downstream target genes involved in plant growth and development.

- Interaction with PIF4 : this compound also interacts with another transcription factor, PIF4 (Phytochrome Interacting Factor 4), to synergistically activate gene expression related to hypocotyl elongation and other growth processes .

Detailed Research Findings

Recent studies have provided insights into the molecular mechanisms underlying this compound's functions. For instance, chromatin immunoprecipitation assays have demonstrated that this compound associates with the promoters of common target genes along with BZR1 and PIF4, indicating a coordinated regulatory mechanism .

Case Study: Interaction Mapping

A study aimed at mapping the interaction domains between this compound and BZR1 revealed that specific regions of these proteins are critical for their interaction. The N-terminal region of BZR1 was found to mediate its interaction with the C-terminal region of this compound . This interaction is essential for the transcriptional activation of genes involved in BR signaling.

Data Table: Summary of Key Interactions

| Protein Interaction | Effect on Gene Expression | Plant Model |

|---|---|---|

| This compound - BZR1 | Positive regulation | Arabidopsis thaliana |

| This compound - PIF4 | Synergistic activation | Arabidopsis thaliana |

| Tathis compound - TaBZR1 | Conserved mechanism | Triticum aestivum |

Implications for Plant Biology

The discovery of this compound as a transcriptional coactivator opens new avenues for understanding how plants integrate light and hormonal signals to regulate growth. The interplay between BR signaling and light perception is crucial for optimizing plant responses to environmental conditions.

Future Research Directions

- Functional Studies : Further investigations into the specific roles of this compound in different plant species could provide deeper insights into its evolutionary conservation and functional diversity.

- Agricultural Applications : Understanding how to manipulate this compound activity may lead to innovative strategies for enhancing crop yield and resilience against environmental stresses.

特性

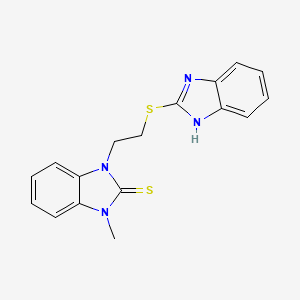

分子式 |

C17H16N4S2 |

|---|---|

分子量 |

340.5 g/mol |

IUPAC名 |

1-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-3-methylbenzimidazole-2-thione |

InChI |

InChI=1S/C17H16N4S2/c1-20-14-8-4-5-9-15(14)21(17(20)22)10-11-23-16-18-12-6-2-3-7-13(12)19-16/h2-9H,10-11H2,1H3,(H,18,19) |

InChIキー |

KDPSGIFCBZTBEZ-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3 |

正規SMILES |

CN1C2=CC=CC=C2N(C1=S)CCSC3=NC4=CC=CC=C4N3 |

同義語 |

1-[2-(1H-Benzimidazol-2-ylthio)ethyl]-1,3-dihydro-3-methyl-2H-benzimidazole-2-thione; BRD2-interactive compound-1 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。